molecular formula C16H22BrN3O B10959418 N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10959418
M. Wt: 352.27 g/mol
InChI Key: PYKXTBGQHNSESA-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that features a unique adamantyl group attached to a pyrazole ring. The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s biological activity and stability. The presence of a bromine atom and a carboxamide group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine or chlorine, to form 1-bromoadamantane.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting a suitable diketone with hydrazine under acidic or basic conditions.

    Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the bromine atom or the carboxamide group, potentially leading to debromination or the formation of amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Hydroxylated adamantyl derivatives, ketones.

    Reduction: Debrominated pyrazole, amines.

    Substitution: Thiol, amine, or alkoxide-substituted pyrazole derivatives.

Scientific Research Applications

N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents, particularly in the fields of antiviral and anticancer research.

    Industry: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target protein. The bromine atom and carboxamide group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-adamantyl)-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles compared to its chloro, fluoro, or iodo analogs. Additionally, the adamantyl group’s rigidity and bulkiness can enhance the compound’s stability and specificity in binding to target proteins.

Properties

Molecular Formula

C16H22BrN3O

Molecular Weight

352.27 g/mol

IUPAC Name

N-(2-adamantyl)-4-bromo-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22BrN3O/c1-8-13(17)15(20(2)19-8)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21)

InChI Key

PYKXTBGQHNSESA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)NC2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

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